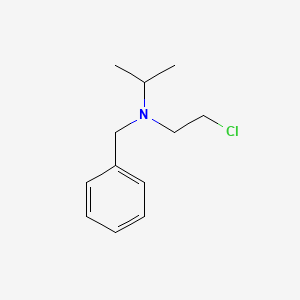

N-benzyl-N-(2-chloroethyl)propan-2-amine

CAS No.: 40737-53-9

Cat. No.: VC8179888

Molecular Formula: C12H18ClN

Molecular Weight: 211.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40737-53-9 |

|---|---|

| Molecular Formula | C12H18ClN |

| Molecular Weight | 211.73 g/mol |

| IUPAC Name | N-benzyl-N-(2-chloroethyl)propan-2-amine |

| Standard InChI | InChI=1S/C12H18ClN/c1-11(2)14(9-8-13)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |

| Standard InChI Key | LGPKPGHKHGLXKI-UHFFFAOYSA-N |

| SMILES | CC(C)N(CCCl)CC1=CC=CC=C1 |

| Canonical SMILES | CC(C)N(CCCl)CC1=CC=CC=C1 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is N-benzyl-N-(2-chloroethyl)propan-2-amine, and its structure is characterized by:

-

A benzyl group () attached to the nitrogen.

-

A 2-chloroethyl group () providing electrophilic reactivity.

The canonical SMILES representation is , and its InChIKey is LGPKPGHKHGLXKI-UHFFFAOYSA-N .

Physical Properties

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via a nucleophilic substitution reaction:

-

Reactants: Benzylamine and 2-chloroethylamine hydrochloride.

-

Conditions: Conducted under basic conditions (e.g., NaOH or KCO) in polar aprotic solvents (e.g., DMF or THF) at elevated temperatures (50–80°C) .

-

Mechanism: The benzylamine’s nitrogen attacks the chloroethylamine’s electrophilic carbon, displacing chloride and forming the tertiary amine.

Industrial scaling involves continuous-flow reactors to optimize yield and purity, with purification via column chromatography or recrystallization .

Key Chemical Reactions

-

Alkylation: The chloroethyl group undergoes nucleophilic substitution with biomolecules (e.g., DNA bases), forming covalent adducts .

-

Oxidation: Reaction with strong oxidizers (e.g., KMnO) may yield N-oxide derivatives.

-

Reduction: Catalytic hydrogenation could reduce the chloroethyl group to ethyl, altering bioactivity.

Biological Activity and Mechanisms

Alkylating Agent in Oncology

N-Benzyl-N-(2-chloroethyl)propan-2-amine functions as an alkylating agent, targeting DNA’s guanine residues at the N7 position. This disrupts DNA replication and triggers apoptosis in rapidly dividing cells, a mechanism shared with nitrogen mustards like cyclophosphamide .

Table 1: Comparative Cytotoxicity in Cancer Cell Lines

| Compound | IC (μM) | Cell Line | Source |

|---|---|---|---|

| N-Benzyl-N-(2-chloroethyl)propan-2-amine | 0.28–1.86 | A549 (lung) | PMC Study |

| Cyclophosphamide | 0.25 | HepG2 (liver) | Patent |

| Ifosfamide | 6.72 | HeLa (cervical) | Patent |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Anticancer agents: Modified to enhance tumor selectivity and reduce off-target effects .

-

Neuroprotective drugs: Structural analogs inhibit glutamate excitotoxicity in neurodegenerative models .

Chemical Biology Tools

-

Protease inhibitors: Derivatives inhibit cysteine proteases in malaria parasites (e.g., Plasmodium falciparum) .

-

Fluorescent probes: Benzyl groups enable conjugation with imaging tags for cellular tracking .

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison

| Compound | Substituents | Key Difference | Bioactivity |

|---|---|---|---|

| N-Benzyl-N-(2-chloroethyl)propan-2-amine | Benzyl, chloroethyl | High DNA affinity | Broad-spectrum cytotoxicity |

| N-(2-Chloroethyl)propan-2-amine | No benzyl group | Reduced lipophilicity | Limited CNS penetration |

| Phenoxybenzamine | Phenoxy, benzyl | α-Adrenergic blockade | Antihypertensive |

Recent Research Advancements

Anticancer Drug Development

-

SK228 Analog: A derivative demonstrated 50% growth inhibition (GI) at 0.20–2.58 μM in lung and esophageal cancers .

-

Combination Therapy: Synergy with checkpoint inhibitors (e.g., anti-PD-1) enhanced tumor regression in murine models .

Targeted Delivery Systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume